S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine
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Overview
Description
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” is a synthetic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dichlorinated pyridine ring and a cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and oxidation.
Attachment of the Cysteine Moiety: The cysteine moiety is introduced through a nucleophilic substitution reaction, where the thiol group of cysteine reacts with the chlorinated pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorinated positions on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” has several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate for treating various diseases.
Biochemistry: Studying enzyme interactions and metabolic pathways.
Industrial Chemistry: Use as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of “S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-hydroxypyridine
- 6-Chloro-2-pyridinecarboxylic acid
- L-Cysteine derivatives
Uniqueness
“S-(3,5-Dichloro-6-oxo-1,6-dihydropyridin-2-yl)-L-cysteine” is unique due to its specific combination of a dichlorinated pyridine ring and a cysteine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
870971-35-0 |
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Molecular Formula |
C8H8Cl2N2O3S |
Molecular Weight |
283.13 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(3,5-dichloro-6-oxo-1H-pyridin-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-3-1-4(10)7(12-6(3)13)16-2-5(11)8(14)15/h1,5H,2,11H2,(H,12,13)(H,14,15)/t5-/m0/s1 |
InChI Key |
OULBZPHIQDGLOE-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=C1Cl)SC[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)SCC(C(=O)O)N)Cl |
Origin of Product |
United States |
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